molecular formula C11H14N2O B15346573 1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol

1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B15346573
M. Wt: 190.24 g/mol
InChI Key: ZLALZBLHRALKFE-UHFFFAOYSA-N
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Description

1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a benzene ring fused to an imidazole ring, with methyl groups at the 1 and 5 positions of the imidazole ring and an ethanol group attached to the 2 position.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 1,5-dimethyl-1H-benzo[d]imidazole with ethylene oxide under acidic conditions.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced via multicomponent reactions involving the condensation of 1,5-dimethyl-1H-benzo[d]imidazole with alcohols in the presence of a catalyst.

Chemical Reactions Analysis

  • Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

  • Reduction: The imidazole ring can undergo reduction reactions, often using hydrogen gas in the presence of a metal catalyst.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the imidazole ring are replaced by other functional groups.

  • Common Reagents and Conditions: Typical reagents include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminium hydride for reduction.

  • Major Products Formed: Products include 1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanal and 1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanoic acid from oxidation, and reduced derivatives from reduction reactions.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or other molecules, influencing biological pathways and processes.

Comparison with Similar Compounds

  • 1-(1H-benzo[d]imidazol-2-yl)ethanol: Lacks the methyl groups at the 1 and 5 positions.

  • 1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanoic acid: Contains a carboxylic acid group instead of the ethanol group.

  • 1,2-bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol: Features two imidazole rings connected by an ethane-1,2-diol moiety.

These compounds share structural similarities but differ in functional groups, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(1,5-dimethylbenzimidazol-2-yl)ethanol

InChI

InChI=1S/C11H14N2O/c1-7-4-5-10-9(6-7)12-11(8(2)14)13(10)3/h4-6,8,14H,1-3H3

InChI Key

ZLALZBLHRALKFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N2)C(C)O)C

Origin of Product

United States

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